7-(Difluoromethyl)isoquinoline-1-carboxylic acid

Catalog No.
S15868561
CAS No.
M.F
C11H7F2NO2
M. Wt
223.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Difluoromethyl)isoquinoline-1-carboxylic acid

Product Name

7-(Difluoromethyl)isoquinoline-1-carboxylic acid

IUPAC Name

7-(difluoromethyl)isoquinoline-1-carboxylic acid

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

InChI

InChI=1S/C11H7F2NO2/c12-10(13)7-2-1-6-3-4-14-9(11(15)16)8(6)5-7/h1-5,10H,(H,15,16)

InChI Key

HHGGBVILLVMRPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C(=O)O)C(F)F

7-(Difluoromethyl)isoquinoline-1-carboxylic acid is a novel compound characterized by its unique structural features, including a difluoromethyl group attached to the isoquinoline ring and a carboxylic acid functional group. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an interesting candidate for further research in medicinal chemistry.

The chemical reactivity of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be explored through various reactions:

  • Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, where it can be replaced by amines or alcohols under suitable conditions.
  • Oxidation and Reduction: The compound may undergo oxidation or reduction, leading to different derivatives that could exhibit altered biological properties.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of more complex structures using boronic acids in the presence of a palladium catalyst .

Research indicates that 7-(Difluoromethyl)isoquinoline-1-carboxylic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound's derivatives have shown promising results in inhibiting specific enzymes and receptors involved in disease pathways, suggesting its utility as a therapeutic agent . Additionally, studies have highlighted its role in modulating inflammatory responses in microglial cells, indicating potential applications in neuroinflammatory conditions .

The synthesis of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid can be achieved through various methodologies:

  • Multi-step Synthesis: This involves several reaction steps, including the formation of the isoquinoline core followed by the introduction of the difluoromethyl group and the carboxylic acid functionality.
  • One-pot Reactions: Recent advancements have led to one-pot synthetic strategies that streamline the process, reducing time and improving yields.
  • Metal-Catalyzed Reactions: Utilizing transition metal catalysts can enhance reaction efficiency and selectivity during the synthesis of this compound .

7-(Difluoromethyl)isoquinoline-1-carboxylic acid has several applications across various fields:

  • Pharmaceutical Development: Its unique structure makes it a valuable building block for developing new drugs targeting various diseases, particularly those involving inflammatory processes.
  • Material Science: The compound may also find applications in creating materials with specific electronic properties due to its structural characteristics.
  • Biochemical Research: It serves as a tool compound for studying enzyme interactions and cellular pathways related to disease mechanisms .

Interaction studies of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid have revealed its ability to bind to specific enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its biological effects. For instance, studies have demonstrated its impact on inflammatory mediators through inhibition of the MAPK/NF-kB signaling pathway . Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 7-(Difluoromethyl)isoquinoline-1-carboxylic acid. A comparison highlights their uniqueness:

Compound NameStructural FeaturesUnique Properties
1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acidContains chlorine instead of hydrogen at position 3Different reactivity due to chlorine substitution
1-Chloro-3-(trifluoromethyl)isoquinoline-7-carboxylic acidTrifluoromethyl group instead of difluoromethylEnhanced electronic properties affecting reactivity
1-Fluoro-3-(difluoromethyl)isoquinoline-7-carboxylic acidContains a fluorine atom instead of chlorineAltered biological activity due to fluorine substitution

The uniqueness of 7-(Difluoromethyl)isoquinoline-1-carboxylic acid lies in its specific substitution pattern, which influences not only its chemical properties but also its biological activity compared to these similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

223.04448479 g/mol

Monoisotopic Mass

223.04448479 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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